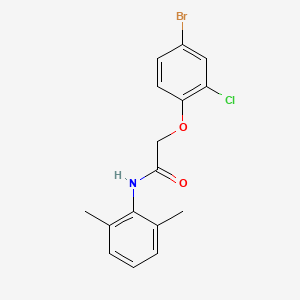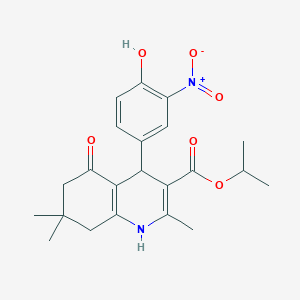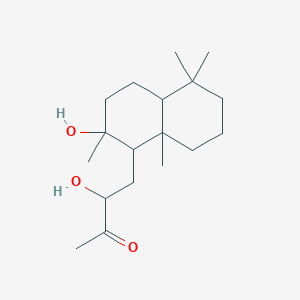
2-(4-bromo-2-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide, also known as BRD-7929, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
2-(4-bromo-2-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide is believed to inhibit CK2 through binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to target proteins, leading to downstream effects on cellular processes that are regulated by CK2.
Biochemical and Physiological Effects
This compound has been shown to have effects on various cellular processes, including cell proliferation, apoptosis, and DNA repair. It has also been implicated in the regulation of the immune system and inflammatory responses.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide in lab experiments is its selectivity for CK2, which allows for more targeted effects on cellular processes. However, one limitation is the potential for off-target effects, which may require further optimization of the compound or the use of additional controls in experiments.
Future Directions
There are several potential future directions for research involving 2-(4-bromo-2-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of CK2, which may have greater therapeutic potential. Additionally, the role of CK2 in various diseases and cellular processes is still being elucidated, and further research may uncover new applications for CK2 inhibitors such as this compound. Finally, the use of this compound in combination with other drugs or therapies may also be explored as a means of enhancing treatment efficacy.
Synthesis Methods
2-(4-bromo-2-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-bromo-2-chlorophenol with 2,6-dimethylphenylacetic acid, followed by acylation with acetyl chloride. The resulting product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide has been used in scientific research as a tool for drug discovery and development. It has been shown to have potential as a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell cycle regulation, DNA repair, and apoptosis. Inhibition of CK2 has been implicated in the treatment of various cancers, viral infections, and inflammatory diseases.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-10-4-3-5-11(2)16(10)19-15(20)9-21-14-7-6-12(17)8-13(14)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCBTQDEAYMROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R*,4R*)-1-[(2-methyl-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4941697.png)

![N-(4-butoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4941708.png)
![2-[(2,2-dimethylpropanoyl)amino]-N,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B4941715.png)
![N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4941720.png)

![2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4941736.png)

![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4941752.png)
![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4941755.png)
![1-(4-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941763.png)
![2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B4941766.png)

![2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4941784.png)
